2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide
Overview
Description
2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide, also known as 6-methylpicolinic acid 1-oxide, is a heterocyclic organic compound with the molecular formula C7H7NO3. It is a derivative of picolinic acid, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide can be achieved through the oxidation of 6-methyl-2-pyridinecarboxylic acid. One common method involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or peracids under controlled conditions. The reaction typically proceeds as follows:
- Dissolve 6-methyl-2-pyridinecarboxylic acid in an appropriate solvent, such as acetic acid.
- Add the oxidizing agent (e.g., hydrogen peroxide) slowly to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours until the oxidation is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the choice of oxidizing agents and solvents may be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, nucleophiles.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: 6-methyl-2-pyridinecarboxylic acid.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.
Medicine: Studied for its potential pharmacological activities, including interactions with metalloenzymes and as a component of metal-based drugs.
Industry: Utilized in the preparation of catalysts and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The N-oxide group enhances the compound’s ability to participate in redox reactions, contributing to its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid: Lacks the methyl and N-oxide groups, resulting in different chemical properties and reactivity.
6-Methyl-2-pyridinecarboxylic acid: Similar structure but without the N-oxide group, leading to differences in redox behavior and coordination chemistry.
Picolinic acid: The parent compound without the methyl and N-oxide groups, used as a reference for comparing chemical properties
Uniqueness
2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide is unique due to the presence of both the methyl group and the N-oxide group, which confer distinct chemical reactivity and coordination properties. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-methyl-1-oxidopyridin-1-ium-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-3-2-4-6(7(9)10)8(5)11/h2-4H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUTWAZFIDHPGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C(=CC=C1)C(=O)O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340381 | |
Record name | 6-Methyl-1-oxo-1lambda~5~-pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-34-4 | |
Record name | Picolinic acid, 1-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101605 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyl-1-oxo-1lambda~5~-pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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